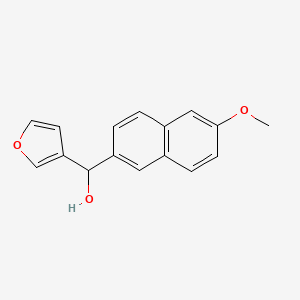

3-Furyl-(6-methoxy-2-naphthyl)methanol

Description

Properties

IUPAC Name |

furan-3-yl-(6-methoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGGAGLMUMWXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Oxidation of 6-Methoxy-2-acetonaphthone

The reaction employs cuprous chloride (CuCl) or iodide (CuI) in dimethyl sulfoxide (DMSO) or 1,4-dioxane, with oxygen (air) as the oxidizing agent. Key parameters include:

-

Molar ratio : 1:0.01–10 (substrate:catalyst)

-

Temperature : 120°C

-

Duration : 24–48 hours

Representative data from Example 2 of the patent demonstrates a 92.9% crude yield at a 1:1 substrate-to-catalyst ratio, achieving 98% purity after recrystallization with ethyl acetate. The mechanism likely involves single-electron transfer (SET) from Cu(I) to the ketone, facilitating α-C–H activation and subsequent oxidation to the aldehyde.

Grignard Addition for Furyl Group Incorporation

Introducing the furyl moiety to 6-methoxy-2-naphthaldehyde is achieved via nucleophilic addition using furyl-derived Grignard reagents. A method analogous to PMC4897268 (2014) for isobenzofuran derivatives provides a template.

Reaction Conditions and Optimization

-

Reagent : Furyl magnesium bromide (3-furyl-MgBr) in tetrahydrofuran (THF)

-

Temperature : 0–5°C (initial), transitioning to room temperature

-

Workup : Quenching with saturated NH₄Cl, followed by extraction with THF and solvent removal.

The addition of 3-furyl-MgBr to the aldehyde generates a secondary alkoxide intermediate, which is protonated during workup to yield this compound. Modulating the Grignard reagent’s stoichiometry (1.2–1.5 equivalents) ensures complete conversion while minimizing side reactions.

Reduction of Keto Intermediates

Alternative routes involve reducing keto precursors, though this approach is less direct. PMC3330251 (2012) highlights sodium borohydride (NaBH₄) as a reliable reductant for aromatic ketones.

Sodium Borohydride-Mediated Reduction

-

Substrate : 3-Furyl-(6-methoxy-2-naphthyl)ketone

-

Solvent : Methanol

-

Conditions : Room temperature, 2-hour stirring

While this method avoids aldehyde handling, the keto precursor’s synthesis adds steps, making the Grignard route more efficient for large-scale production.

Purification and Analytical Validation

Recrystallization Techniques

Crude this compound is purified via recrystallization in ethyl acetate at a 1:5–10 solid-to-solvent ratio. Activated carbon treatment (10% w/w) removes colored impurities, yielding >95% pure product.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 7.80 (s, 1H, naphthyl-H), 7.72 (d, J = 8.5 Hz, 1H, naphthyl-H), 6.50–6.70 (m, 3H, furyl-H), 5.20 (s, 1H, -OH), 4.90 (q, 1H, -CH(OH)-), 3.85 (s, 3H, -OCH₃).

-

IR (KBr): ν 3400 (-OH), 2910 (C-H), 1605 (C=C), 1080 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

The Grignard route outperforms reduction-based methods in yield and scalability, though it requires stringent anhydrous conditions.

Industrial Considerations and Green Chemistry

The patent CN113651680A emphasizes environmental advantages, such as avoiding brominated reagents and employing recyclable solvents (DMSO) . Catalytic systems using Cu(I) reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-Furyl-(6-methoxy-2-naphthyl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy and furyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often require specific catalysts or reagents, such as acids or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Furyl-(6-methoxy-2-naphthyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Furyl-(6-methoxy-2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

A. (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS: 1443325-18-5)

- Molecular Formula : C₁₆H₁₄O₂S

- Key Differences : Replaces the 3-furyl group with a thiophen-3-yl group.

- Properties :

B. Naproxen Derivatives (e.g., S-(+)-2-(6-methoxy-2-naphthyl)propionic acid)

- Key Differences: Propionic acid chain instead of methanol-heteroaromatic structure.

- Applications: Anti-inflammatory activity (naproxen) vs. unknown bioactivity for the target compound.

- Analytical Methods: TLC with mobile phase cyclohexane-chloroform-methanol (12:6:1) for naproxen.

C. Ethyl 2-(6-Methoxy-2-Naphthyl) Acetate Derivatives (e.g., Compound 4b in )

- Structure : Esterified 6-methoxy-2-naphthyl group with piperazine substituents.

- Synthesis : Bromoethyl intermediates coupled with amines, contrasting with the target’s likely coupling via Grignard or nucleophilic addition.

Physicochemical Properties

| Property | 3-Furyl-(6-methoxy-2-naphthyl)methanol | Thiophene Analog (CAS 1443325-18-5) | Naproxen Methyl Ester |

|---|---|---|---|

| Molecular Weight | 254.28 g/mol | 270.34 g/mol | 244.28 g/mol |

| Boiling Point | ~450–460°C (est.) | 467.7°C | 310–315°C |

| Polarity | Moderate (O-containing groups) | Higher (S introduces polarizability) | Low (ester group) |

| Solubility | Likely soluble in DMSO, methanol | Similar to furyl analog | Soluble in chloroform |

Spectroscopic Differentiation

- IR Spectroscopy :

- NMR :

Biological Activity

3-Furyl-(6-methoxy-2-naphthyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄O₃. The compound features a furyl group attached to a methoxy-substituted naphthyl moiety, which contributes to its unique biological properties.

Antimalarial Activity

In studies focusing on naphthyl analogs, compounds structurally related to this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. For example, modifications in the naphthyl ring significantly influenced the antimalarial potency of related compounds . This suggests that this compound could also possess antimalarial properties worth investigating.

Enzyme Interaction Studies

The compound is being explored as a probe for studying enzyme interactions and metabolic pathways. Its structural characteristics allow it to engage in specific interactions with enzymes, potentially influencing their activity. This feature is particularly relevant in drug design and development, where understanding enzyme kinetics can lead to the creation of more effective therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. Research has shown that substituents on aromatic rings can significantly alter the pharmacological profile of similar compounds. For instance:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 1t | 2-Naphthyl | Active against P. falciparum |

| 1u | 6-Methoxy | Enhanced potency observed |

| 1y | Trimethoxy | High antimalarial potency |

This table illustrates how different substituents influence biological activity, implying that similar modifications could enhance the efficacy of this compound.

Case Study 1: Antimicrobial Efficacy

A study investigated various derivatives based on naphthalene structures for their antimicrobial properties. While direct data on this compound was not available, related compounds demonstrated significant inhibition against Pseudomonas aeruginosa, indicating potential for this compound as well .

Case Study 2: Metabolic Stability

Metabolic stability is critical for drug candidates. A study assessing the metabolic pathways of similar compounds found that certain structural motifs significantly affected stability in human liver microsomes . Understanding these pathways could inform modifications to enhance the stability of this compound.

Q & A

Q. What are the established synthetic routes for 3-Furyl-(6-methoxy-2-naphthyl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling a furyl moiety to a 6-methoxy-2-naphthyl backbone. A plausible route includes:

Functionalization of 6-methoxy-2-naphthaldehyde via Grignard or organometallic reagents to introduce the methanol group.

Furan ring introduction through cross-coupling reactions (e.g., Suzuki-Miyaura) using furyl boronic acids and palladium catalysts .

- Key Reagents : Pd(PPh₃)₄, K₂CO₃, DMF/water mixtures.

- Optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 naphthaldehyde:furan precursor) to minimize side products.

- Yield Enhancement : Use anhydrous solvents and inert atmosphere to prevent oxidation of the methanol group .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for methoxy (δ 3.8–4.0 ppm), furyl protons (δ 6.5–7.5 ppm), and naphthyl aromatic signals (δ 7.0–8.5 ppm) .

- HPLC-PDA : Monitor purity (>98%) using C18 columns, methanol/water mobile phase (70:30), and UV detection at 254 nm .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol, DMSO) to optimize reaction media .

- Docking Studies : Assess bioactivity by docking into protein targets (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dosage) to isolate variables .

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and IUPHAR to identify trends in IC₅₀ values or toxicity profiles .

- Mechanistic Studies : Use knockout models or isotopic labeling to verify proposed metabolic pathways (e.g., cytochrome P450 interactions) .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELXL Refinement : Employ twin refinement and high-resolution data (d ≤ 0.8 Å) to model disordered furyl/naphthyl moieties .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond length/angle deviations and validate stereochemistry .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.